(R)-3-((tert-Butoxycarbonyl)amino)-4,4-dimethylpentanoic acid

CAS No.: 1374669-66-5

Cat. No.: VC8236396

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1374669-66-5 |

|---|---|

| Molecular Formula | C12H23NO4 |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | (3R)-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

| Standard InChI | InChI=1S/C12H23NO4/c1-11(2,3)8(7-9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 |

| Standard InChI Key | GJOMHEYOQWPVEZ-MRVPVSSYSA-N |

| Isomeric SMILES | CC(C)(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |

| SMILES | CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)C(CC(=O)O)NC(=O)OC(C)(C)C |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

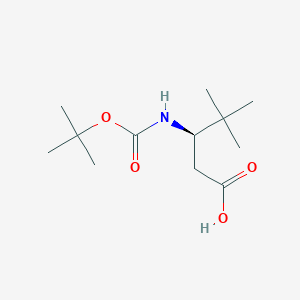

The compound’s structure features a Boc-protected amino group attached to a pentanoic acid backbone with two methyl groups at the fourth carbon (Figure 1). Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.32 g/mol . The stereochemistry at the third carbon defines the (R)-enantiomer, which is critical for its interactions in biological systems.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 1374669-66-5 | |

| IUPAC Name | (3R)-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

| SMILES | CC(C)(C)C@@HNC(=O)OC(C)(C)C | |

| InChI Key | GJOMHEYOQWPVEZ-MRVPVSSYSA-N |

The Boc group enhances solubility in organic solvents, while the carboxylic acid moiety enables conjugation reactions.

Stereochemical Considerations

The (R)-configuration confers distinct physicochemical and biological properties compared to its (S)-enantiomer (CAS 2171245-83-1). X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the spatial arrangement of substituents, which influence receptor binding and metabolic stability.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves three stages:

-

Amino Protection: Introduction of the Boc group to the amine functionality using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Carboxylic Acid Formation: Oxidation or hydrolysis of precursor esters to yield the free acid .

-

Purification: Chromatographic techniques (e.g., HPLC) isolate the (R)-enantiomer with ≥95% purity .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0°C→RT | 85 | 90 |

| Acid Hydrolysis | LiOH, THF/H₂O, 40°C, 12h | 78 | 95 |

| Chiral Resolution | Chiral HPLC (Chiralpak IC column) | 65 | 99 |

Industrial-scale production employs continuous-flow reactors to improve efficiency and reduce waste .

Applications in Peptide and Drug Design

Peptide Synthesis

The Boc group shields the amino group during solid-phase peptide synthesis (SPPS), preventing undesired side reactions. Its steric bulk also minimizes racemization, making it ideal for synthesizing enantiomerically pure peptides . For example, derivatives of this compound are used in the production of protease inhibitors and antimicrobial peptides.

Medicinal Chemistry

In drug discovery, the compound serves as a building block for small-molecule therapeutics. Its branched structure enhances metabolic stability, as demonstrated in preclinical studies of kinase inhibitors targeting cancer pathways.

Biological and Pharmacological Insights

Enzymatic Interactions

Comparative Analysis with Structural Analogs

Enantiomeric Pair: (R) vs. (S)

While the (R)-isomer shows higher affinity for target enzymes, the (S)-isomer (CAS 2171245-83-1) exhibits faster metabolic clearance. This dichotomy underscores the importance of stereochemistry in drug design.

Related Boc-Protected Amino Acids

Compared to Boc-D-tert-leucine (CAS 124655-17-0) , the 4,4-dimethylpentanoic acid derivative offers superior solubility in polar aprotic solvents, facilitating reactions in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Future Directions

Ongoing research explores modular synthesis of analogs with varied alkyl chains and protecting groups. Advances in biocatalysis may enable enantioselective synthesis at reduced costs . Additionally, nanoparticle-based delivery systems could overcome permeability limitations for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume